molecular formula C9H12N2O3S B11819702 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid

4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B11819702
M. Wt: 228.27 g/mol
InChI Key: IOOZWACGZLEJFI-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid is an organic compound that features a pyrrolidine ring attached to a pyridine ring, with a sulfonic acid group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where pyrrolidine is introduced to a pyridine derivative that has a suitable leaving group at the 4-position. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction could produce piperidine derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)pyridine: Similar structure but lacks the sulfonic acid group.

    Pyrrolidin-2-one: Contains a pyrrolidine ring but with a different functional group.

    Pyridine-3-sulfonic acid: Similar to the target compound but without the pyrrolidine ring.

Uniqueness

4-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid is unique due to the combination of the pyrrolidine ring and the sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-pyrrolidin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H12N2O3S/c12-15(13,14)9-7-10-4-3-8(9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,12,13,14)

InChI Key

IOOZWACGZLEJFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2)S(=O)(=O)O

Origin of Product

United States

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